molecular formula C21H25N3O2S B4184577 N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE

Cat. No.: B4184577
M. Wt: 383.5 g/mol
InChI Key: CJCAAANGSOKWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexylamino group, a tetrahydrobenzothienyl moiety, and an isonicotinamide group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the coupling of the isonicotinamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product .

Mechanism of Action

The mechanism of action of N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE involves its interaction with specific molecular targets, such as soluble epoxide hydrolase. By inhibiting this enzyme, the compound can modulate the levels of epoxyeicosatrienoic acids, which are involved in various physiological processes, including inflammation and blood pressure regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE is unique due to its combination of a tetrahydrobenzothienyl core and an isonicotinamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-19(14-10-12-22-13-11-14)24-21-18(16-8-4-5-9-17(16)27-21)20(26)23-15-6-2-1-3-7-15/h10-13,15H,1-9H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCAAANGSOKWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE
Reactant of Route 3
Reactant of Route 3
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE
Reactant of Route 5
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE
Reactant of Route 6
Reactant of Route 6
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.